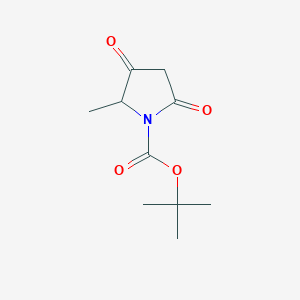

(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered lactam, and a tert-butyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-Butyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of the carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid . Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method is advantageous due to its scalability and reduced environmental impact.

Analyse Des Réactions Chimiques

Types:

Activité Biologique

(R)-2-methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1313710-31-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- Structure : The compound features a pyrrolidine ring with two keto groups and a carboxylic acid moiety esterified with tert-butyl.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential as a therapeutic agent. Key areas of research include:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicates that certain pyrrolidine derivatives may possess neuroprotective properties. These effects are often linked to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses based on related compounds suggest:

- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.

- Interaction with Receptors : The compound may interact with specific receptors involved in neurotransmission or cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

Table 2: Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|---|

| This compound | 1313710-31-4 | 213.23 g/mol | Yes | Potential |

| (S)-2-Methyl-3,5-dioxo-pyrrolidine-1-carboxylic acid tert-butyl ester | 890709-66-7 | 213.23 g/mol | Yes | Limited |

| Other Pyrrolidine Derivative | Various | Varies | Yes | Yes |

Case Studies

Several studies have evaluated the biological activity of (R)-2-methyl-3,5-dioxo-pyrrolidine derivatives:

-

Study on Anticancer Properties :

- A study demonstrated that a related pyrrolidine derivative exhibited significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231). The mechanism was attributed to the compound's ability to induce cell cycle arrest at the G2/M phase and activate caspase pathways leading to apoptosis.

-

Neuroprotective Effects Investigation :

- Research involving neuroblastoma cells indicated that treatment with certain pyrrolidine derivatives reduced oxidative stress markers and improved cell viability under neurotoxic conditions.

Propriétés

IUPAC Name |

tert-butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXSMICXDWTYCA-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(=O)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)CC(=O)N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724903 |

Source

|

| Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313710-31-4 |

Source

|

| Record name | tert-Butyl (2R)-2-methyl-3,5-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.